molecular formula C15H10BrN B13677046 3-(4-Bromophenyl)quinoline

3-(4-Bromophenyl)quinoline

Cat. No.: B13677046
M. Wt: 284.15 g/mol
InChI Key: KGOHDCWNBBMUBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)quinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and the use of ionic liquids have been explored to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . The bromine atom can enhance binding affinity and specificity by interacting with target proteins through halogen bonding .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

3-(4-bromophenyl)quinoline

InChI

InChI=1S/C15H10BrN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H

InChI Key

KGOHDCWNBBMUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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